molecular formula C16H18ClNO2 B13212308 1-{3-[2-(Aminomethyl)phenoxymethyl]phenyl}ethan-1-onehydrochloride CAS No. 1803561-43-4

1-{3-[2-(Aminomethyl)phenoxymethyl]phenyl}ethan-1-onehydrochloride

Cat. No.: B13212308
CAS No.: 1803561-43-4
M. Wt: 291.77 g/mol
InChI Key: BCYHHXIYSQIMAW-UHFFFAOYSA-N
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Description

1-{3-[2-(Aminomethyl)phenoxymethyl]phenyl}ethan-1-onehydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminomethyl group, a phenoxymethyl group, and a phenyl ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[2-(Aminomethyl)phenoxymethyl]phenyl}ethan-1-onehydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-(aminomethyl)phenol with 3-bromomethylbenzaldehyde under basic conditions to form the intermediate 3-[2-(aminomethyl)phenoxymethyl]benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with ethanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-{3-[2-(Aminomethyl)phenoxymethyl]phenyl}ethan-1-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-{3-[2-(Aminomethyl)phenoxymethyl]phenyl}ethan-1-onehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{3-[2-(Aminomethyl)phenoxymethyl]phenyl}ethan-1-onehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the phenoxymethyl and ethanone moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[2-(Aminomethyl)phenoxymethyl]phenyl}ethan-1-one
  • 1-{3-[2-(Aminomethyl)phenoxymethyl]phenyl}ethan-1-onehydrobromide

Uniqueness

1-{3-[2-(Aminomethyl)phenoxymethyl]phenyl}ethan-1-onehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the hydrochloride salt form may exhibit different solubility and stability properties, making it more suitable for certain applications.

Properties

CAS No.

1803561-43-4

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

1-[3-[[2-(aminomethyl)phenoxy]methyl]phenyl]ethanone;hydrochloride

InChI

InChI=1S/C16H17NO2.ClH/c1-12(18)14-7-4-5-13(9-14)11-19-16-8-3-2-6-15(16)10-17;/h2-9H,10-11,17H2,1H3;1H

InChI Key

BCYHHXIYSQIMAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)COC2=CC=CC=C2CN.Cl

Origin of Product

United States

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